1,4-Bis(trimethylsiloxy)benzene

Catalog No.
S665561
CAS No.
2117-24-0
M.F
C12H22O2Si2
M. Wt
254.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(trimethylsiloxy)benzene

CAS Number

2117-24-0

Product Name

1,4-Bis(trimethylsiloxy)benzene

IUPAC Name

trimethyl-(4-trimethylsilyloxyphenoxy)silane

Molecular Formula

C12H22O2Si2

Molecular Weight

254.47 g/mol

InChI

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3

InChI Key

DVLYYIZODAWMML-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C

The exact mass of the compound 1,4-Bis(trimethylsiloxy)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(trimethylsiloxy)benzene (CAS: 2117-24-0) is a highly specialized, silyl-protected hydroquinone derivative utilized primarily in advanced polymer synthesis, organic oxidation workflows, and analytical chemistry. By masking the reactive hydroxyl groups of hydroquinone with trimethylsilyl (TMS) moieties, this compound exhibits enhanced solubility in aprotic solvents, significantly higher volatility, and precisely tunable electrochemical oxidation potentials. In procurement and material selection, its primary value lies in its ability to undergo clean deprotection or condensation reactions—eliminating volatile trimethylsilyl chloride (TMS-Cl) rather than corrosive hydrogen chloride (HCl) or water. This non-protic leaving-group dynamic makes it an essential precursor for synthesizing high-purity liquid crystalline polyurethanes and a reliable analytical standard for GC-MS workflows [1].

Substituting 1,4-bis(trimethylsiloxy)benzene with raw hydroquinone or simple alkyl ethers (like 1,4-dimethoxybenzene) fundamentally disrupts sensitive synthetic and electrochemical processes. Unprotected hydroquinone possesses free, highly reactive hydroxyl groups that generate corrosive HCl when reacted with acid chlorides, requiring the addition of base scavengers that precipitate salts and complicate polymer purification [1]. Furthermore, in electrochemical environments, raw hydroquinone undergoes proton-coupled electron transfer, releasing acidic protons that can degrade aprotic systems. Conversely, alkyl ethers like 1,4-dimethoxybenzene are excessively stable, requiring harsh, destructive conditions for deprotection. The TMS protection offers a precise reactivity profile: stable enough for complex multi-step formulations, yet capable of clean, volatile leaving-group elimination or high-yield oxidation under mild conditions [2].

Volatile Leaving Group Dynamics in Liquid Crystalline Polymer Synthesis

During the synthesis of liquid crystalline poly(ester-urethanes), the choice of hydroquinone precursor dictates the purity of the final polymer network. Utilizing 1,4-bis(trimethylsiloxy)benzene in reactions with acid chlorides (e.g., terephthaloyl chloride) results in the elimination of volatile trimethylsilyl chloride (TMS-Cl). This bypasses the need for amine-based acid scavengers, which are mandatory when using unprotected hydroquinone to neutralize the generated HCl [1]. The elimination of salt precipitation allows for cleaner phase behavior and higher molecular weights in the resulting nematic mesophases.

Evidence DimensionByproduct generation during acid chloride condensation
Target Compound DataEliminates volatile TMS-Cl (easily removed via distillation/vacuum)
Comparator Or BaselineUnprotected hydroquinone (generates corrosive HCl, requires base scavengers)
Quantified DifferenceEliminates 100% of salt precipitation during polymerization
ConditionsStep-growth polycondensation with terephthaloyl chloride or isocyanatobenzoyl chlorides

Enables the synthesis of high-purity, high-molecular-weight liquid crystalline polymers without the need for complex, yield-reducing salt-washing steps.

Superior Deprotection Kinetics for Mild Quinone Release

When utilized as a protected precursor for quinone generation, 1,4-bis(trimethylsiloxy)benzene demonstrates highly efficient oxidation kinetics compared to bulkier silyl ethers. Pyridinium chlorochromate (PCC) oxidation of the TMS-protected compound in methylene chloride at room temperature yields p-benzoquinone in 91% yield. In direct comparison, the bis(tert-butyldimethylsilyl) (TBDMS) ether of hydroquinone exhibits significantly slower reaction rates due to steric hindrance, requiring longer reaction times to achieve comparable conversion[1].

Evidence DimensionQuinone yield and relative oxidation reactivity
Target Compound Data91% yield of p-benzoquinone with fast kinetics
Comparator Or BaselineBis(tert-butyldimethylsilyl) ether (slower kinetics, lower reactivity)
Quantified DifferenceSignificantly faster oxidation at 1:1 or 2:1 PCC molar stoichiometry
ConditionsPCC oxidation in methylene chloride at room temperature

Provides synthetic chemists with a highly efficient, easily cleavable protecting group strategy that outperforms TBDMS in mild oxidation workflows.

Volatility Enhancement for Sub-Microgram GC-MS Quantification

In analytical chemistry, raw hydroquinone lacks the volatility required for efficient gas chromatography, often resulting in severe peak tailing and poor resolution. Conversion to 1,4-bis(trimethylsiloxy)benzene via MSTFA/TMCS derivatization drastically lowers the boiling point and improves thermal stability. This transformation enables sharp chromatographic resolution and precise quantification, achieving a limit of detection (LOD) of 0.004 µg/mL, which is impossible to achieve with the underivatized baseline [1].

Evidence DimensionChromatographic resolution and limit of detection (LOD)
Target Compound DataSharp GC peaks, LOD = 0.004 µg/mL
Comparator Or BaselineUnderivatized hydroquinone (poor volatility, severe peak tailing)
Quantified DifferenceEnables reliable sub-microgram GC-MS quantification
ConditionsGC-MS analysis after MSTFA + 1% TMCS derivatization at 60 °C

Crucial for analytical laboratories requiring reliable, high-sensitivity quantification of hydroquinone in complex biological, environmental, or cosmetic matrices.

High-Purity Liquid Crystalline Polymer Synthesis

Because it eliminates volatile TMS-Cl instead of corrosive HCl during condensation reactions, this compound is the optimal monomer for synthesizing advanced liquid crystalline poly(ester-urethanes) and polyarylethers. It is specifically chosen when salt precipitation from acid scavengers would compromise the polymer's phase behavior or mechanical properties [1].

Controlled Quinone Generation in Organic Synthesis

Serves as a highly reliable, sterically accessible protected precursor that can be cleanly oxidized by PCC to yield p-benzoquinone. It is preferred over TBDMS-protected alternatives when fast reaction kinetics and high yields (e.g., >90%) are required under mild, room-temperature conditions [2].

Analytical Standard for GC-MS Workflows

Utilized as the primary reference standard and derivatization target for the precise quantification of hydroquinone. Its enhanced volatility and thermal stability make it indispensable for environmental and cosmetic testing laboratories that require sub-microgram limits of detection [3].

Aprotic Redox Shuttle Formulation

Employed in advanced electrochemical research where a stable, non-protic oxidation potential is required. The TMS protection prevents the release of acidic protons during oxidation, avoiding the degradation typically caused by unprotected hydroquinone [2].

Other CAS

2117-24-0

Wikipedia

1,4-Bis(trimethylsiloxy)benzene

Dates

Last modified: 08-15-2023

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